molecular formula C15H23NO3 B5606964 3,5-dimethoxy-N,N-dipropylbenzamide

3,5-dimethoxy-N,N-dipropylbenzamide

Cat. No.: B5606964
M. Wt: 265.35 g/mol
InChI Key: GYQKJIWDLXCZMV-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N,N-dipropylbenzamide is a benzamide derivative characterized by two methoxy groups at the 3- and 5-positions of the aromatic ring and two propyl chains attached to the nitrogen atom of the amide group.

Properties

IUPAC Name

3,5-dimethoxy-N,N-dipropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-5-7-16(8-6-2)15(17)12-9-13(18-3)11-14(10-12)19-4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQKJIWDLXCZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N,N-dipropylbenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with N,N-dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N,N-dipropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-dimethoxy-N,N-dipropylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N,N-dipropylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

3,5-Dimethoxy-N,N-dimethylbenzamide

  • Structure : Methoxy groups at 3,5-positions; N,N-dimethylamide.
  • NMR Data :
  • $ ^1H \text{NMR} $: δ 3.10 (s, 3H), 2.98 (s, 3H) (methyl groups).
  • $ ^{13}C \text{NMR} $: δ 39.7, 35.1 ppm (N-CH$_3$).

Iodinated 3,5-Dimethoxy-N,N-Dimethylphenylisopropylamines

  • Structure : Methoxy groups, N,N-dimethylamide, and iodine substituents (e.g., 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine).
  • Properties :
  • Radiolabeling with $ ^{122}I $ or $ ^{125}I $ enables use in brain blood flow imaging.
  • Direct iodination yields 45–85%, with rapid synthesis (<3 minutes) suitable for short-lived isotopes.

3,5-Dimethoxy-N-(Piperidinyl-Substituted)benzamide Structure: Complex substituents, including a piperidinyl group and methylamino-methyl branches.

Comparative Table :
Property 3,5-Dimethoxy-N,N-Dipropylbenzamide 3,5-Dimethoxy-N,N-Dimethylbenzamide Iodinated Dimethoxy-Dimethyl Analogs Piperidinyl-Substituted Benzamide
Alkyl Chains Dipropyl Dimethyl Dimethyl Piperidinyl + methyl branches
Lipophilicity High (propyl enhances hydrophobicity) Moderate Moderate (iodine adds polarizability) Variable (depends on substituents)
Applications Potential CNS agent (inferred) Synthetic intermediate Brain imaging (radiolabeled) Therapeutic (targeted binding)
Synthetic Yield Not reported Not reported 45–85% Not reported

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